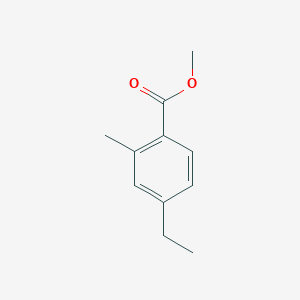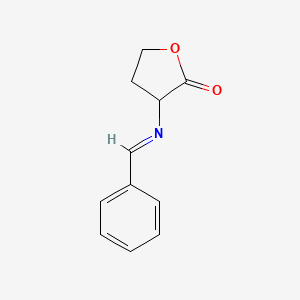
3-(Benzylideneamino)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylideneamino)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a benzylideneamino group attached to a dihydrofuranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylideneamino)dihydrofuran-2(3H)-one typically involves the condensation of benzaldehyde with dihydrofuran-2(3H)-one in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts can also enhance the efficiency of the reaction and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylideneamino)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of benzylideneamino-oxo-dihydrofuranone.
Reduction: Formation of 3-(Benzylamino)dihydrofuran-2(3H)-one.
Substitution: Formation of substituted benzylideneamino derivatives.
Aplicaciones Científicas De Investigación
3-(Benzylideneamino)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Benzylideneamino)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The dihydrofuranone ring can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrofuran: A simpler dihydrofuran compound without the benzylideneamino group.
2,5-Dihydrofuran: Another dihydrofuran isomer with different substitution patterns.
3-(Benzylamino)dihydrofuran-2(3H)-one: A reduced form of the target compound.
Uniqueness
3-(Benzylideneamino)dihydrofuran-2(3H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-(benzylideneamino)oxolan-2-one |
InChI |
InChI=1S/C11H11NO2/c13-11-10(6-7-14-11)12-8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
Clave InChI |
XRHOVOYUYRZSGN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
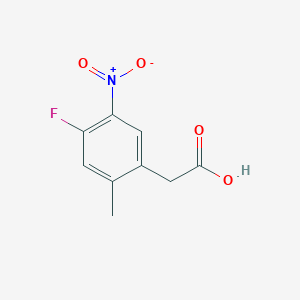
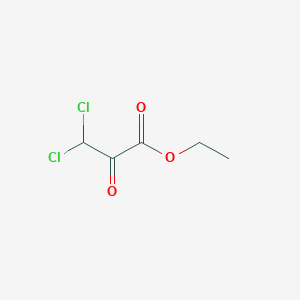
![Carbamic acid,(3-amino-4'-ethyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8546616.png)

![2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one](/img/structure/B8546632.png)
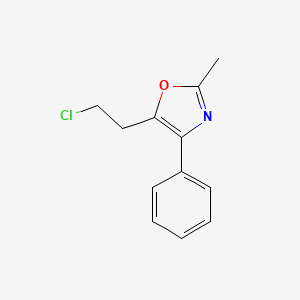
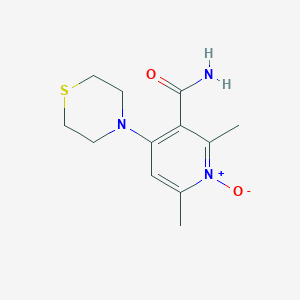
![7-Bromo-1,3-dimethylimidazo[1,5-a]pyridine](/img/structure/B8546666.png)

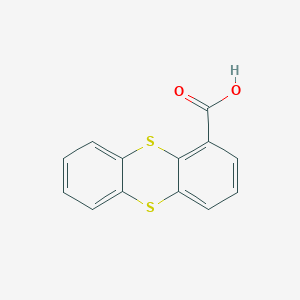
![N-[3-chloro-phenyl]-4-[2-(1-piperazinyl)-4-pyridyl]-2-pyrimidineamine](/img/structure/B8546685.png)
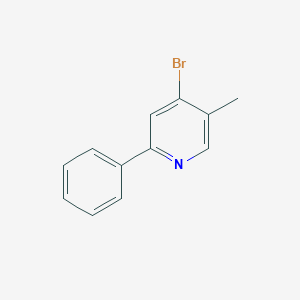
![2-Methyl-4-[(2-nitrophenyl)amino]-2-butanol](/img/structure/B8546702.png)
